(3-Bromophenyl)(pyridin-2-YL)methanol
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Overview
Description
(3-Bromophenyl)(pyridin-2-YL)methanol is an organic compound that features a bromophenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(pyridin-2-YL)methanol typically involves the reaction of 3-bromobenzaldehyde with 2-pyridylmethanol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-Bromophenyl)(pyridin-2-YL)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Bromophenyl)(pyridin-2-YL)methanol is unique due to the presence of both a bromophenyl group and a pyridinyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVMUBRUFGNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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